4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
The compound 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic molecule combining a 1,4-benzoxazine core with a 1,2,4-oxadiazole-substituted phenyl moiety. Benzoxazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties . The oxadiazole ring, a nitrogen-oxygen heterocycle, enhances metabolic stability and binding affinity in drug design due to its electron-deficient nature and hydrogen-bonding capabilities . The 3-methylphenyl substituent on the oxadiazole ring introduces steric and electronic effects that modulate solubility and target interactions, distinguishing it from analogs with other substituents.
Properties
IUPAC Name |
4-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-5-4-6-13(9-12)18-19-16(24-20-18)10-21-14-7-2-3-8-15(14)23-11-17(21)22/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIKIEBEXVUAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The benzoxazine ring can be formed by cyclization reactions involving an amine and a phenolic compound. The final step involves coupling the oxadiazole and benzoxazine intermediates under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs (data derived from synthesis reports and commercial catalogs):
Key Observations:
- Lipophilicity : The 3-methylphenyl group in the target compound likely confers higher lipophilicity compared to methoxy-substituted analogs (e.g., BI66044), favoring blood-brain barrier penetration .
- Solubility : Dimethoxy derivatives (e.g., BJ26261) exhibit higher polarity due to methoxy groups but may suffer from faster metabolic clearance .
Research Findings and Pharmacological Implications
- Synthetic Routes : The target compound and its analogs are synthesized via condensation of substituted phenyl-1,2,4-oxadiazole intermediates with benzoxazine acetates, followed by purification using column chromatography . Yields typically range from 60–75% .
- Biological Activity: While explicit data for the target compound is absent in the provided evidence, structurally related 1,2,4-oxadiazole-benzoxazine hybrids demonstrate: Antimicrobial Activity: Analogs with electron-withdrawing groups (e.g., trifluoromethoxy) show enhanced activity against Gram-positive bacteria . CNS Potential: Methyl-substituted derivatives (like the target) are hypothesized to exhibit neuroprotective effects due to improved lipophilicity .
- Crystallographic Data : SHELX software has been widely used to refine crystal structures of similar oxadiazole-containing compounds, confirming planar geometries critical for intermolecular interactions .
Biological Activity
The compound 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzoxazines and features an oxadiazole moiety that is crucial for its biological activity. The molecular formula is , with a molecular weight of approximately 329.35 g/mol.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound. In vitro assays demonstrated that it exhibits significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The mechanism involves the donation of hydrogen atoms to free radicals, thus neutralizing their harmful effects on cellular structures .
Anticancer Properties
The compound has been evaluated for its anticancer effects against various cancer cell lines. Notably, it showed promising cytotoxic effects against breast cancer (MCF-7) and colorectal cancer (HT-29) cell lines. The IC50 values were determined to be significantly lower than those of conventional chemotherapeutic agents, indicating a strong potential for further development as an anticancer drug .
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .
- Cell Cycle Arrest : Studies indicated that it causes cell cycle arrest at the G2/M phase, preventing further division of cancer cells .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antioxidant Activity Assay | Exhibited significant free radical scavenging activity comparable to ascorbic acid. |
| Cytotoxicity Assay on MCF-7 Cells | IC50 = 15 µM; superior efficacy compared to doxorubicin (IC50 = 25 µM). |
| Mechanism of Action Study | Induced apoptosis via caspase activation; caused G2/M phase arrest in cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
